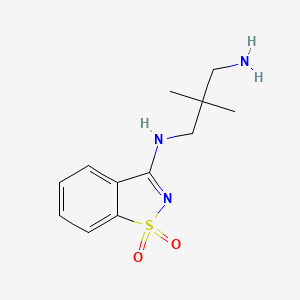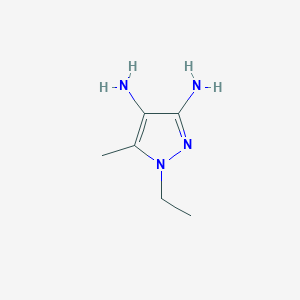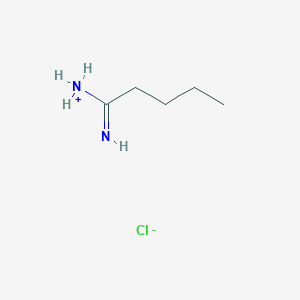![molecular formula C5H13NS B7838521 [2-(Ethylthio)ethyl]methylamine](/img/structure/B7838521.png)
[2-(Ethylthio)ethyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Ethylthio)ethyl]methylamine is an organic compound with the molecular formula C6H15NS. It is characterized by the presence of an ethylthio group attached to an ethylamine chain, which is further substituted with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Thiol-Ethylamine Reaction: One common synthetic route involves the reaction of ethylthiol with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.
Alkylation of Methylamine: Another method involves the alkylation of methylamine with ethylthioethyl halides. This reaction is usually performed in the presence of a strong base to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure consistency and efficiency. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler thioethers.
Substitution: Nucleophilic substitution reactions are common, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thioethers: Resulting from reduction reactions.
Substituted Amine Derivatives: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: [2-(Ethylthio)ethyl]methylamine is used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds. Biology: It serves as a reagent in biochemical studies, particularly in the investigation of enzyme mechanisms involving sulfur. Medicine: Industry: It is used in the production of agrochemicals and as an intermediate in the manufacture of various industrial chemicals.
Mecanismo De Acción
The mechanism by which [2-(Ethylthio)ethyl]methylamine exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes by mimicking natural substrates or inhibitors. The molecular targets and pathways involved are typically related to sulfur metabolism and redox reactions.
Comparación Con Compuestos Similares
2-(Methylthio)ethylamine: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylthio)propylamine: Similar structure but with a propyl group instead of an ethyl group.
2-(Ethylthio)butylamine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: [2-(Ethylthio)ethyl]methylamine is unique due to its specific combination of ethylthio and ethylamine groups, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in specific applications where precise structural features are required.
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-3-7-5-4-6-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDUCCRVKSUGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4-methanol, 2'-fluoro-3-(trifluoromethyl)-](/img/structure/B7838472.png)

![3-Amino-2'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7838486.png)
![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7838488.png)
![2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine](/img/structure/B7838490.png)






